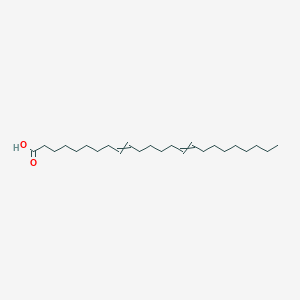

Tetracosa-9,15-dienoic acid

Description

Properties

CAS No. |

868657-17-4 |

|---|---|

Molecular Formula |

C24H44O2 |

Molecular Weight |

364.6 g/mol |

IUPAC Name |

tetracosa-9,15-dienoic acid |

InChI |

InChI=1S/C24H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10,15-16H,2-8,11-14,17-23H2,1H3,(H,25,26) |

InChI Key |

QMLKECPAWQJQLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Biological Occurrence and Ecological Distribution of Tetracosa 9,15 Dienoic Acid

Identification in Marine Organisms

The marine environment, particularly invertebrates, is a significant source of unique fatty acid structures, including non-methylene-interrupted fatty acids.

While direct identification of Tetracosa-9,15-dienoic acid in the specific sponges Geodinella robusta and Siphonodictyon coralliphagum is not detailed in available literature, marine sponges are well-documented as being rich in very-long-chain fatty acids (VLCFAs) with unusual structures. Historically, a class of non-methylene-interrupted fatty acids known as "demospongic acids," typically with Δ5,9 unsaturation, were thought to be characteristic of Demospongiae sponges. This classification is now considered more broadly applicable as these types of fatty acids have been found across various marine phyla.

Research into the lipid profiles of other marine invertebrates has confirmed the presence of the C24:2Δ9,15 isomer. Specifically, 9,15-tetracosadienoic acid has been identified in the ovaries of the archaeogastropod limpet Cellana toreuma. The presence of this compound in a marine invertebrate highlights the existence of this specific fatty acid structure within the marine ecosystem and suggests its potential as a biomarker for tracing food web relationships.

The primary producers of many essential fatty acids in marine ecosystems are microalgae and phytoplankton. The identification of this compound in the ovaries of the limpet Cellana toreuma, a grazing herbivore, strongly suggests a dietary origin from marine microalgae. The fatty acid profile of a consumer organism is often reflective of its food source. Therefore, it is hypothesized that certain species of marine microalgae synthesize this compound, which is then transferred up the food chain.

Information regarding the presence of this compound in the tissues of higher marine predators, such as the blubber of seals, is not prominent in scientific findings. The lipid composition of marine mammal blubber is largely dependent on diet. While these animals consume fish and invertebrates that may have fed on phytoplankton containing this fatty acid, its detection and accumulation at higher trophic levels have not been specifically documented.

Detection in Terrestrial Biological Matrices

The occurrence of non-methylene-interrupted fatty acids is not exclusive to the marine environment. Certain terrestrial plants have been found to synthesize specific isomers, including a notable analog of this compound.

An unusual C18 analog, cis-9,cis-15-octadecadienoic acid, has been identified in the pulp lipids of mango (Mangifera indica L.) nih.gov. This discovery was novel, as the occurrence of this specific butylene-interrupted dienoic fatty acid had not been previously reported in higher plants nih.gov. In the pulp lipids of some mango varieties, this fatty acid can constitute a significant portion, accounting for 5.4% of the total acyl groups, while the more common linoleic acid (9,12-octadecadienoic acid) is only a minor component nih.gov. For its unique origin, the trivial name "mangiferic acid" has been proposed nih.gov. The presence of this C18:2-Δ9,15 analog has been noted in the pulp of Alphonso, Pairi, and Kent mango varieties nih.govresearchgate.net. There are currently no reports identifying the C24 variant, this compound, in mango or other terrestrial plants.

The precise biosynthetic pathway and physiological role of cis-9,cis-15-octadecadienoic acid in mango pulp are not yet fully understood. In plants, the synthesis of common polyunsaturated fatty acids like linoleic acid (18:2Δ9,12) and α-linolenic acid (18:3Δ9,12,15) is well-established and involves a series of desaturase enzymes that introduce double bonds at specific positions nih.gov. The production of a Δ9,15 isomer would necessitate a distinct enzymatic pathway capable of introducing a double bond at the Δ15 position without a preceding Δ12 double bond. This suggests a specialized lipid metabolism in mango fruit tissue. The formation of such non-methylene-interrupted fatty acids points to unique enzymatic machinery, the details of which remain a subject for further research researchgate.netacs.org.

Data Tables

Table 1: Documented Occurrence of this compound and its C18 Analog

| Compound Name | Organism | Specific Tissue | Key Finding |

| 9,15-Tetracosadienoic Acid | Limpet (Cellana toreuma) | Ovaries | Identified as one of several Δ9,15-dienoic fatty acids present in the ovary lipids. |

| cis-9,cis-15-Octadecadienoic Acid | Mango (Mangifera indica L.) | Pulp | Identified as a novel fatty acid in higher plants, comprising up to 5.4% of total pulp lipids in some varieties nih.gov. |

Microbial Production and Accumulation

Currently, there is no direct evidence of the de novo microbial production of this compound. However, the intricate symbiotic relationships between marine invertebrates and their associated microbial communities suggest a potential role for microorganisms in its biosynthesis. Marine sponges, for instance, are known to host a diverse array of bacteria that contribute significantly to their unique fatty acid profiles, including the production of various long-chain and unusual fatty acids.

The fatty acid composition of marine bacteria is diverse and can be influenced by environmental conditions. While specific data on this compound is lacking, research on marine microbial lipids reveals the production of a wide range of fatty acids, some of which serve as precursors for more complex fatty acids found in their hosts. It is plausible that symbiotic bacteria within marine invertebrates could produce this compound or its precursors, which are then accumulated by the host organism. Further research into the metabolic capabilities of these symbiotic microbes is necessary to confirm this hypothesis.

Comparative Analysis of Fatty Acid Profiles Across Biological Taxa

The fatty acid profiles of marine organisms are incredibly diverse and serve as important biomarkers for understanding food webs, symbiotic relationships, and physiological adaptations. Long-chain fatty acids (LCFAs), including polyunsaturated fatty acids (PUFAs), are particularly abundant and structurally varied in marine invertebrates.

A significant finding is the detection of 9,15-tetracosadienoic acid (24:2Δ9,15) in the ovaries of the archaeogastropod limpet Cellana toreuma. nih.gov This discovery is noteworthy as it represents a confirmed occurrence of the specific fatty acid of interest in a marine organism. The same study also identified other Δ9,15-dienoic fatty acids, including a novel 21:2Δ9,15 acid and the known 22:2Δ9,15 and 23:2Δ9,15 acids, within the same organism. nih.gov

Marine mollusks, in general, exhibit a wide variety of fatty acid compositions, which are influenced by their diet, symbiotic bacteria, and their own biosynthetic capabilities. nih.gov Their fatty acid profiles often include a range of saturated, monounsaturated, and polyunsaturated fatty acids.

Sponges are particularly known for their complex and unusual fatty acid profiles, which are rich in LCFAs with chain lengths of C24 to C30. These often include non-methylene-interrupted (NMI) fatty acids, where the double bonds are separated by more than a single methylene (B1212753) group. The most common NMI fatty acids in sponges have a Δ5,9 unsaturation pattern. The presence of these unique fatty acids is largely attributed to the metabolic activities of their symbiotic microbial communities.

The table below provides a comparative overview of the general fatty acid characteristics across different marine taxa, highlighting the context in which this compound has been found.

| Biological Taxa | Key Fatty Acid Characteristics | Presence of this compound |

| Marine Bacteria | Diverse profiles including saturated, monounsaturated, and polyunsaturated fatty acids. Some produce long-chain PUFAs. | Not yet directly reported. |

| Marine Sponges | Rich in long-chain fatty acids (C24-C30) and non-methylene-interrupted fatty acids, particularly with Δ5,9 unsaturation. Fatty acid profiles are heavily influenced by symbiotic microbes. | Not yet reported. |

| Marine Mollusks (general) | Varied profiles depending on diet and symbiotic relationships. Contain a mix of saturated, monounsaturated, and polyunsaturated fatty acids. | Reported in the gastropod Cellana toreuma. nih.gov |

| Archaeogastropod Limpet (Cellana toreuma) | Contains a variety of dienoic fatty acids, including both Δ5,9 and Δ9,15 isomers. | Confirmed presence of 9,15-tetracosadienoic acid . nih.gov |

Mechanistic Biological Roles of Tetracosa 9,15 Dienoic Acid

Incorporation into Complex Lipids

Like other fatty acids, Tetracosa-9,15-dienoic acid is not typically found free in the cell but is esterified into more complex lipid structures, primarily phospholipids and glycolipids, which are the fundamental components of cellular membranes.

Glycerophospholipids, the main structural lipids in most eukaryotic membranes, consist of a glycerol backbone to which two fatty acids are attached in an ester linkage. mdpi.com this compound can be incorporated as one of these acyl chains, contributing to the diversity of the cell's phospholipid profile. Similarly, sphingolipids, which include a sphingoid backbone, can have this fatty acid attached via an amide bond to form complex ceramides, the precursors to various sphingomyelins and glycosphingolipids. nih.gov The specific types of phospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine) and their fatty acid composition are crucial for the identity and function of different cellular organelles. nih.gov The integration of very-long-chain fatty acids like this compound influences the specific biophysical properties of the membranes in which they reside.

The biophysical properties of a cellular membrane are profoundly influenced by the nature of the fatty acid chains within its constituent phospholipids. nih.gov The presence of cis-double bonds in fatty acid tails introduces kinks, which disrupt the tight, orderly packing of the acyl chains. mdpi.com This disruption increases the space between phospholipid molecules, which in turn enhances the fluidity and permeability of the membrane. researchgate.net

This compound, with its two double bonds, contributes to this fluidizing effect. A higher degree of unsaturation in membrane phospholipids generally correlates with greater membrane fluidity. nih.govnih.gov This increased fluidity is essential for the proper function of membrane-embedded proteins, facilitating their conformational changes and lateral diffusion within the membrane, which is critical for processes like cell signaling and transport. researchgate.net

Table 1: Influence of Fatty Acid Structure on Membrane Fluidity

| Fatty Acid Type | Acyl Chain Packing | Intermolecular Forces | Resulting Membrane Fluidity | Example |

|---|---|---|---|---|

| Saturated | Tightly packed, straight chains | Strong van der Waals forces | Low (more rigid) | Stearic Acid (18:0) |

| Monounsaturated | Less tightly packed due to one kink | Weaker forces | Intermediate | Oleic Acid (18:1) |

| Polyunsaturated | Loosely packed due to multiple kinks | Weakest forces | High (more fluid) | Linoleic Acid (18:2) |

Cells must maintain their membrane properties within a narrow, optimal range to ensure survival and proper function. This maintenance is known as membrane homeostasis. nih.gov The incorporation of fluidizing PUFAs like this compound triggers compensatory mechanisms to prevent membranes from becoming excessively fluid. mdpi.com This adaptive response, sometimes called "homeoviscous adaptation," involves remodeling the lipid composition of the membrane. mdpi.com

To counteract the increased fluidity from PUFAs, cells may increase the synthesis and incorporation of saturated fatty acids, which have straight chains that pack tightly and increase rigidity. frontiersin.org Additionally, cells can modulate the concentration of cholesterol, a key regulator of membrane fluidity. biorxiv.org By inserting itself between phospholipid molecules, cholesterol can decrease fluidity at high temperatures and prevent excessive rigidity at low temperatures, thereby acting as a fluidity buffer. These coordinated adjustments ensure that membrane integrity and functionality are preserved despite changes in fatty acid availability or environmental conditions. nih.govnih.gov

Precursor Functions in Intracellular Signaling Cascades

Beyond their structural role, polyunsaturated fatty acids are critical precursors for a diverse class of potent signaling molecules known as oxylipins. nih.govnih.gov These molecules are involved in regulating a vast array of physiological and pathological processes.

The biosynthesis of oxylipins is initiated by the enzymatic oxygenation of PUFAs. nih.gov The primary enzymes involved are lipoxygenases (LOXs), cyclooxygenases (COXs), and certain cytochrome P450 (CYP) enzymes. nih.gov LOX enzymes catalyze the insertion of molecular oxygen into PUFAs that contain a (1Z, 4Z)-pentadiene system, leading to the formation of fatty acid hydroperoxides. mdpi.com

For an 18-carbon PUFA like linoleic acid, LOX enzymes produce 9- or 13-hydroperoxyoctadecadienoic acid (HPODE). researchgate.netnih.gov By analogy, this compound, possessing the necessary double bond structure, is a potential substrate for these enzymes. The action of LOX would likely lead to the formation of various hydroperoxytetracosadienoic acid (HPDDE) derivatives. These hydroperoxides are often unstable and are rapidly converted by other enzymes, such as allene oxide synthase or hydroperoxide lyase, into a wide range of secondary metabolites, including alcohols, ketones, and epoxy fatty acids. researchgate.netnih.gov

Table 2: Examples of PUFA Precursors and Their Enzymatic Metabolites

| Precursor Fatty Acid | Key Enzyme Family | Initial Metabolite (Example) | Downstream Products (Examples) |

|---|---|---|---|

| Linoleic Acid (18:2n-6) | Lipoxygenase (LOX) | Hydroperoxyoctadecadienoic acid (HPODE) | Hydroxyoctadecadienoic acid (HODE) |

| Arachidonic Acid (20:4n-6) | Cyclooxygenase (COX) | Prostaglandin H2 (PGH2) | Prostaglandins, Thromboxanes |

| Alpha-Linolenic Acid (18:3n-3) | Lipoxygenase (LOX) | Hydroperoxyoctadecatrienoic acid (HPOT) | Jasmonates (in plants), Resolvins |

| This compound (24:2) | Lipoxygenase (LOX) | Hydroperoxytetracosadienoic acid (HPDDE) | Hydroxytetracosadienoic acids, etc. (Predicted) |

The oxylipin metabolites derived from PUFAs function as crucial lipid mediators, regulating cellular activities by activating specific signaling pathways. mdpi.com Phosphatidic acid (PA), a central intermediate in lipid synthesis, is itself an important signaling molecule. nih.gov The enzymatic pathways that produce signaling molecules are complex; for instance, diacylglycerol kinases (DGKs) phosphorylate diacylglycerol (DAG) to produce PA, thereby attenuating DAG signaling while initiating PA-dependent pathways. mdpi.comnih.gov

Oxylipins can bind to and modulate the activity of various receptors and transcription factors. For example, certain fatty acid derivatives are known ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that control the expression of genes involved in lipid metabolism and inflammation. nih.gov Therefore, the oxylipin derivatives of this compound are expected to participate in these intricate signaling networks, influencing processes such as inflammation, cell proliferation, and metabolic regulation. The specific effects would depend on the exact structure of the oxylipin metabolite and the cellular context in which it is produced.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Phosphatidylcholine | PC |

| Phosphatidylethanolamine | PE |

| Ceramide | |

| Sphingomyelin | |

| Glycosphingolipid | |

| Cholesterol | |

| Stearic Acid | |

| Oleic Acid | |

| Linoleic Acid | |

| Hydroperoxyoctadecadienoic acid | HPODE |

| Hydroperoxytetracosadienoic acid | HPDDE |

| Hydroxyoctadecadienoic acid | HODE |

| Arachidonic Acid | AA |

| Prostaglandin H2 | PGH2 |

| Alpha-Linolenic Acid | ALA |

| Hydroperoxyoctadecatrienoic acid | HPOT |

| Phosphatidic acid | PA |

Responses to Environmental Stimuli

Plants and other organisms, when subjected to abiotic stressors such as extreme temperatures, drought, or high salinity, exhibit significant changes in their lipid metabolism as a key adaptation strategy. These lipidomic shifts are crucial for maintaining cellular membrane integrity and function under adverse conditions. nih.govnih.gov A primary response to stressors like heat shock is the remodeling of the lipid profile, which can involve a substantial increase in free fatty acids, particularly unsaturated species. nih.gov This alteration is thought to help modulate membrane fluidity, allowing for necessary structural and functional changes in the plasma membrane to facilitate stress signaling and adaptation. nih.gov

Table 1: General Changes in Lipid Classes in Response to Heat Shock Stress This table illustrates typical shifts in lipid categories observed in research models under heat stress, providing a framework for understanding stress adaptation.

| Lipid Category | Observed Change Under Heat Stress | Potential Role in Stress Adaptation |

| Free Fatty Acids | Substantial Increase (especially unsaturated) | Modulation of membrane fluidity; stress signaling |

| Sphingolipids | Increased Levels | Membrane stabilization |

| Phosphatidylserine (PS) | Increased Levels | Facilitation of critical signaling pathways |

The interaction between fatty acids within phospholipids and other membrane components, such as sterols, is vital for regulating the structure and function of cellular membranes. The specific geometry of a fatty acid, including its chain length and the position of its double bonds, dictates the nature of these interactions. Studies on model membranes have shown that sterols like cholesterol can significantly alter the physical state of phospholipid bilayers, generally inducing a more ordered state in the lipid acyl chains. nih.gov

Research into very-long-chain monounsaturated fatty acids provides insight into how this compound might behave. For instance, the interaction of cholesterol with phospholipids containing tetracosenoic acid (C24:1) is highly dependent on the location of the double bond. nih.gov When the double bond is at the 15th position (Δ15), cholesterol appears to interact favorably with the saturated regions of the acyl chains, in a manner similar to its interaction with fully saturated phospholipids. nih.gov This suggests that the long saturated segment of the fatty acid chain between the glycerol backbone and the double bond can pack efficiently with cholesterol. This is distinct from phospholipids where the double bond is closer to the glycerol backbone (e.g., Δ5 or Δ9), which exhibit only partial molecular interaction with cholesterol. nih.gov This demonstrates that the specific structure of this compound likely facilitates a particular type of ordering and domain formation within a lipid bilayer in coordination with sterols. nih.govresearchgate.net

Table 2: Interaction of C24:1 Phosphatidylcholines with Cholesterol in Model Membranes This interactive table summarizes findings on how the position of the double bond in a C24:1 fatty acid chain influences its interaction with cholesterol.

| Phospholipid Species | Double Bond Position | Nature of Interaction with Cholesterol |

| 1,2-di-(5Z)-5-tetracosenoyl-PC | Δ5 | Partial molecular interaction |

| 1,2-di-(9Z)-9-tetracosenoyl-PC | Δ9 | Partial molecular interaction |

| 1,2-di-(15Z)-15-tetracosenoyl-PC | Δ15 | Interacts with saturated acyl chain regions |

Cellular and Subcellular Effects (e.g., apoptosis, cell cycle regulation in research models)

While direct studies detailing the effects of this compound on cellular processes like apoptosis and cell cycle regulation are limited, research on other non-methylene-interrupted dienoic acids and their derivatives provides valuable insights into their potential biological activities. Certain dienoic fatty acids have been shown to possess significant cytotoxic and pro-apoptotic properties in various research models, particularly against cancer cell lines.

For example, a synthetic hybrid molecule containing a (5Z,9Z)-dienoic acid fragment demonstrated high cytotoxic activity against several human tumor cell lines, including Jurkat, K562, U937, and HL60. mdpi.com This compound was found to be an effective inducer of apoptosis and also caused cell cycle arrest, leading to an accumulation of the G0 cell population. mdpi.com Similarly, other studies on 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), a metabolite of linoleic acid, have established its role in inhibiting cell growth and inducing apoptosis in breast and colorectal cancer cells. nih.govnih.govresearchgate.net The pro-apoptotic effect of 13(S)-HODE in some models is mediated through its interaction with nuclear receptors like PPARγ. nih.gov These findings suggest that dienoic acids as a class can play significant roles in modulating fundamental cellular pathways. Although these results are for different molecules, they establish a precedent for the potential of dienoic acids like this compound to exert influence over cell fate and proliferation.

Table 3: Cytotoxic Activity of a (5Z,9Z)-Dienoic Acid Analogue on Tumor Cell Lines This table presents the cytotoxic effects of a synthetic hybrid molecule, (5Z,9Z)-14-[(3,28-dioxoolean-12-en-28-yl)oxy]tetradeca-5,9-dienoic acid, on various hematological tumor cell lines, as reported in a 2024 study.

| Cell Line | Cell Type | IC₅₀ (µM) |

| Jurkat | T-lymphocyte | 2.1 ± 0.2 |

| K562 | Myeloid leukemia | 3.5 ± 0.3 |

| U937 | Myeloid leukemia | 2.8 ± 0.2 |

| HL60 | Myeloid leukemia | 1.9 ± 0.1 |

Advanced Analytical Methodologies for Tetracosa 9,15 Dienoic Acid Research

Lipidomics Approaches and Workflows

Lipidomics is the large-scale study of the pathways and networks of cellular lipids. creative-proteomics.com For a specific molecule like Tetracosa-9,15-dienoic acid, which belongs to the class of VLCFAs (fatty acids with 20 or more carbons), lipidomics provides the framework for both comprehensive profiling and precise quantification. creative-proteomics.comcreative-proteomics.com A typical workflow involves meticulous sample preparation, followed by instrumental analysis and data processing. nih.gov

Sample Preparation and Lipid Extraction from Complex Biological Matrices

The initial and most critical step in the analysis of this compound is the effective extraction of lipids from complex biological samples like plasma, serum, tissues, or cells. creative-proteomics.comcreative-proteomics.com The choice of method is crucial for achieving reliable and reproducible results, as the goal is to isolate lipids from other biomolecules such as proteins and nucleic acids. creative-proteomics.comnih.gov

Common procedures begin with sample collection and homogenization, often under conditions that minimize enzymatic degradation or oxidation of polyunsaturated fatty acids. nih.gov For solid tissues, this may involve cryogenic grinding to ensure homogeneity. creative-proteomics.com

Liquid-liquid extraction (LLE) is a foundational technique. The Folch and Bligh-Dyer methods, which use a chloroform-methanol solvent system, are traditionally employed to extract a broad spectrum of lipids. nih.gov A more recent alternative, methyl tert-butyl ether (MTBE) extraction, is also highly effective and can be used for samples such as plasma and tissues. creative-proteomics.com

Solid-phase extraction (SPE) offers a more selective approach, often used after an initial LLE. SPE can fractionate lipids into different classes, which is particularly useful for isolating specific groups like free fatty acids or for cleaning up a sample before analysis. nih.gov

Table 1: Comparison of Lipid Extraction Techniques for VLCFA Analysis

| Method | Principle | Typical Solvents | Advantages | Considerations |

|---|---|---|---|---|

| Folch / Bligh & Dyer | Biphasic LLE to separate lipids from polar molecules. | Chloroform, Methanol (B129727), Water | Well-established, extracts a broad range of lipids. | Labor-intensive, uses chlorinated solvents. |

| MTBE Extraction | Monophasic or biphasic LLE. | Methyl tert-butyl ether, Methanol, Water | High recovery, less toxic than chloroform. | Can be less efficient for highly polar lipids. |

| Solid-Phase Extraction (SPE) | Adsorption chromatography to separate lipid classes. | Various (e.g., silica, bonded phases) | Highly selective, good for sample cleanup and fractionation. | More suitable for targeted analysis, can be more costly. |

Targeted versus Untargeted Lipidomics Strategies

Lipidomics research can be broadly categorized into two strategies: untargeted and targeted analysis. creative-proteomics.com The choice between them depends on the research question.

Untargeted lipidomics aims to comprehensively measure as many lipids as possible in a sample without preconceived bias. creative-proteomics.comnih.gov This exploratory approach is ideal for discovering novel biomarkers or identifying unexpected changes in the lipidome in response to a stimulus. nih.gov It relies on high-resolution mass spectrometry (HRMS) to detect a wide array of lipid species. nih.gov However, a key challenge is the time-consuming process of identifying all detected metabolic features. nih.gov

Targeted lipidomics , in contrast, is a hypothesis-driven approach that focuses on accurately quantifying a predefined list of specific lipids, such as this compound. creative-proteomics.comnih.gov This strategy uses techniques like multiple reaction monitoring (MRM) on triple quadrupole (QQQ) mass spectrometers, offering high sensitivity, specificity, and quantitative accuracy. nih.govescholarship.org The use of stable isotope-labeled internal standards is crucial in targeted workflows to correct for variations during sample preparation and analysis, ensuring reliable quantification. creative-proteomics.comresearchgate.net

Table 2: Features of Targeted vs. Untargeted Lipidomics

| Feature | Untargeted Lipidomics | Targeted Lipidomics |

|---|---|---|

| Goal | Discovery, comprehensive profiling | Quantification, hypothesis testing |

| Scope | Broad, unbiased analysis of all detectable lipids | Predefined list of specific lipids |

| Typical Platform | UHPLC-HRMS (e.g., Q-TOF, Orbitrap) nih.govnih.gov | LC-QQQ-MS/MS nih.gov |

| Key Advantage | Potential to identify novel or unexpected lipids creative-proteomics.com | High sensitivity, specificity, and quantitative accuracy creative-proteomics.com |

| Key Disadvantage | Identification can be challenging; provides relative quantification | Limited to known compounds; potential to miss other important changes |

Chromatographic Separation Techniques

Due to the structural diversity and isomeric complexity of lipids, chromatographic separation prior to mass spectrometric analysis is essential. For a specific isomer like this compound, chromatography separates it from other fatty acids of similar mass, such as other C24:2 isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters (FAMEs)

Gas chromatography-mass spectrometry (GC-MS) is a robust and well-established method for the quantitative analysis of fatty acids, including VLCFAs. nih.govnih.gov Fatty acids themselves are generally not volatile enough for GC analysis, so they must first be chemically derivatized into fatty acid methyl esters (FAMEs). ntnu.nogcms.cz This process increases their volatility and thermal stability. gcms.cz

The FAME mixture is then injected into the GC, where it is separated on a capillary column. gcms.cz Columns with polar stationary phases, such as those with Carbowax-type (polyethylene glycol) or biscyanopropyl compositions, are typically used to achieve separation of saturated, unsaturated, and cis/trans isomers. gcms.cz Following separation, the FAMEs are ionized (commonly by electron ionization), fragmented, and detected by the mass spectrometer. ntnu.no For quantitative analysis, selected ion monitoring (SIM) mode is often used to enhance sensitivity and specificity for target compounds. nih.govntnu.no

Table 3: Typical Parameters for GC-MS Analysis of VLCFA FAMEs

| Parameter | Description | Example |

|---|---|---|

| Derivatization | Conversion to FAMEs | Methanolic HCl or BF3-Methanol |

| GC Column | Stationary phase for separation | DB-FastFAME, biscyanopropyl, or polyethylene (B3416737) glycol (PEG) phases ntnu.nogcms.cz |

| Carrier Gas | Mobile phase | Helium mdpi.com |

| Injection Mode | Introduction of sample | Splitless mdpi.com |

| Ionization Mode | Ion formation | Electron Ionization (EI) at 70 eV mdpi.com |

| MS Detection Mode | Data acquisition | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) ntnu.no |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS) for Complex Lipid Classes

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone of modern lipidomics due to its high sensitivity and versatility. nih.govjsbms.jp Ultra-high-performance liquid chromatography (UHPLC) systems, in particular, offer superior resolution and faster analysis times compared to traditional HPLC. nih.gov This technique is well-suited for analyzing VLCFAs, often without the need for derivatization. nih.gov

In a typical LC-MS workflow for this compound, total lipid extracts are injected onto a reversed-phase column (e.g., C8 or C18). jsbms.jpuni-wuppertal.de Lipids are separated based on their hydrophobicity, which is influenced by both chain length and the number of double bonds. jsbms.jp The separated analytes are then ionized, commonly using electrospray ionization (ESI) in negative mode for free fatty acids, and detected by the mass spectrometer. jsbms.jp Tandem MS (MS/MS) provides structural information by fragmenting a selected precursor ion, which is crucial for confirming the identity of the fatty acid and distinguishing between isomers. sciex.com

Table 4: Typical Parameters for LC-MS/MS Analysis of VLCFAs

| Parameter | Description | Example |

|---|---|---|

| LC Column | Stationary phase for separation | Reversed-phase C8 or C18 jsbms.jpuni-wuppertal.de |

| Mobile Phases | Solvents for gradient elution | A: Water with 0.1% acetic/formic acid; B: Acetonitrile/Methanol or Acetonitrile/Isopropanol jsbms.jpnih.gov |

| Ionization Mode | Ion formation | Electrospray Ionization (ESI), typically in negative mode for free fatty acids jsbms.jp |

| MS Analyzer | Mass separation and detection | Triple Quadrupole (QQQ) or High-Resolution MS (Q-TOF, Orbitrap) nih.govnih.gov |

| MS/MS Scan Type | For quantification and identification | Multiple Reaction Monitoring (MRM) for targeted analysis; Data-Dependent or -Independent Acquisition for untargeted analysis nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) for Isolation and Purification

Beyond its analytical role when coupled to MS, High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of specific fatty acids. When researchers need a pure sample of this compound for functional studies or to use as an analytical standard, preparative HPLC is employed.

The principle is similar to analytical HPLC, but it uses larger columns and higher flow rates to handle greater sample loads. Fractions of the eluent are collected at specific time intervals corresponding to the retention time of the target compound. A key advantage of HPLC for purifying polyunsaturated fatty acids is that the separation can be performed at or below room temperature, which minimizes the risk of thermal degradation that can occur during GC analysis. researchgate.net The purity of the collected fractions can then be confirmed using analytical techniques like GC-MS or LC-MS.

Spectroscopic Characterization

Spectroscopic techniques are indispensable in the structural analysis of fatty acids, providing detailed information about their molecular architecture. For a compound like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is essential for unambiguous structural confirmation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., DEPT, HMQC, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For the structural elucidation of this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts of each proton and carbon atom and to establish their connectivity.

¹H NMR would provide initial information on the types of protons present, such as those on the double bonds (olefinic protons), protons adjacent to the double bonds (allylic protons), protons on the aliphatic chain, and the terminal methyl group protons.

¹³C NMR complements the proton data by showing the signals for each unique carbon atom, including the carboxylic acid carbon, the olefinic carbons, and the carbons of the long alkyl chain.

Advanced 2D NMR techniques are then used for definitive structural assignment:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. emerypharma.comyoutube.comyoutube.com For this compound, COSY would be crucial for tracing the connectivity of the proton spin systems along the fatty acid chain, confirming the sequence of methylene (B1212753) groups and identifying protons that are adjacent to the olefinic protons at the C-9 and C-15 positions.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹JCH coupling). youtube.comuvic.caharvard.edu By mapping proton signals to their corresponding carbon signals, HSQC/HMQC allows for the unambiguous assignment of each carbon atom that bears protons in the this compound structure.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT is a set of 1D experiments that helps determine the multiplicity of carbon atoms (i.e., whether a carbon is a methyl (CH₃), methylene (CH₂), or methine (CH) group). emerypharma.comuvic.ca DEPT-90 shows only CH signals, while DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. uvic.ca This information is vital for confirming the assignments made from other spectra.

Table 1: Application of NMR Techniques for this compound Analysis

| NMR Experiment | Information Provided | Application to this compound |

| COSY | Shows coupling between adjacent protons (¹H-¹H correlation). emerypharma.comyoutube.com | Confirms the sequence of protons along the aliphatic chain and identifies protons coupled to the olefinic protons at C-9, C-10, C-15, and C-16. |

| HSQC/HMQC | Correlates protons to the carbons they are directly bonded to (¹H-¹³C correlation). youtube.comuvic.caharvard.edu | Assigns the specific ¹³C chemical shift to each protonated carbon in the molecule. |

| DEPT | Differentiates between CH, CH₂, and CH₃ groups. emerypharma.comuvic.ca | Confirms the presence and location of methine groups (at the double bonds), the numerous methylene groups in the chain, and the terminal methyl group. |

| HMBC | Shows longer-range coupling between protons and carbons (typically 2-3 bonds). emerypharma.comuvic.ca | Establishes connectivity across quaternary carbons (like the carboxyl carbon) and helps confirm the overall structure by linking different spin systems. |

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in lipid analysis, providing two critical pieces of information: the precise mass of the molecule, which helps determine its elemental composition, and its fragmentation pattern, which offers clues about the structure. nih.gov

For this compound (C₂₄H₄₄O₂), the expected monoisotopic mass can be calculated with high accuracy. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with errors in the parts-per-million (ppm) range, allowing for the confident determination of the elemental formula.

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion (or a specific adduct) followed by collision-induced dissociation (CID) to generate fragment ions. nih.gov The analysis of these fragments helps to locate the position of the double bonds. While the fragmentation of underivatized fatty acids can be complex, characteristic fragmentation pathways can be elucidated, often after derivatization. For a dienoic acid, fragmentation often occurs around the double bonds, providing diagnostic ions that help to pinpoint their location along the acyl chain. researchgate.net

Derivatization Strategies for Enhanced Analysis

The analysis of long-chain fatty acids like this compound, particularly by gas chromatography (GC), often requires chemical derivatization. nih.govnih.gov Derivatization serves to increase the volatility and thermal stability of the analyte while reducing its polarity, which improves chromatographic peak shape and sensitivity. nih.gov

Common derivatization strategies include:

Esterification: This is the most widely used method, converting the carboxylic acid group into an ester. gcms.cz

Fatty Acid Methyl Esters (FAMEs): Reaction with reagents like boron trifluoride in methanol (BF₃-methanol), methanolic HCl, or (trimethylsilyl)diazomethane (TMS-diazomethane) converts the fatty acid to its methyl ester. nih.govresearchgate.net FAMEs are highly volatile and are the standard derivatives for GC-based fatty acid analysis.

Pentafluorobenzyl (PFB) Esters: Derivatization with pentafluorobenzyl bromide (PFBBr) creates PFB esters. researchgate.netjianhaidulab.com These are highly electronegative derivatives, making them exceptionally sensitive for analysis by GC with electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS). researchgate.netjianhaidulab.com

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to form trimethylsilyl (B98337) (TMS) esters of the carboxylic acid.

Derivatization is also employed to "fix" the position of the double bonds for mass spectrometric analysis. Reagents like dimethyldisulfide (DMDS) can form adducts across the double bonds. Subsequent MS/MS analysis of these derivatives yields fragmentation patterns that are highly informative for determining the original location of the unsaturation.

Table 2: Common Derivatization Reagents for Fatty Acid Analysis

| Derivatization Reagent | Derivative Formed | Analytical Advantage | Primary Technique |

| BF₃-Methanol / Methanolic HCl | Fatty Acid Methyl Ester (FAME) | Increased volatility and thermal stability for GC analysis. nih.govresearchgate.net | GC-MS, GC-FID |

| (Trimethylsilyl)diazomethane | Fatty Acid Methyl Ester (FAME) | Rapid and straightforward methylation under mild conditions. nih.gov | GC-MS, GC-FID |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl Ester (PFB) | High sensitivity for trace analysis. researchgate.netjianhaidulab.com | GC-ECD, GC-NCI-MS |

| Dimethyldisulfide (DMDS) | DMDS Adduct | C-C bond cleavage between the two derivatized carbons provides fragments that pinpoint double bond location. | GC-MS |

Quantitative Analysis and Internal Standardization

Accurate quantification is critical in lipidomics to determine the concentration of specific fatty acids in a biological sample. Due to potential variations in sample extraction efficiency, derivatization yield, and instrument response, an internal standard (IS) is almost always required for reliable quantitative analysis. jianhaidulab.comnih.govlipidmaps.org

The ideal internal standard is a compound that is chemically very similar to the analyte but can be distinguished by the analytical instrument, typically a mass spectrometer. For the analysis of this compound, a stable isotope-labeled analogue, such as this compound-¹³C₂₄ or this compound-d₄, would be the gold standard. These standards have nearly identical chemical and physical properties to the endogenous compound, meaning they behave similarly during sample preparation and analysis, thus effectively correcting for any analyte loss or variation. lipidmaps.org

A known amount of the internal standard is added to the sample at the very beginning of the workflow. The analyte concentration is then determined by comparing the peak area (or height) of the endogenous compound to that of the internal standard. nih.gov This ratiometric approach provides high precision and accuracy. lipidmaps.orgthermofisher.com If a specific stable isotope-labeled standard is unavailable, a structurally similar fatty acid with an odd-numbered carbon chain (e.g., C17:0 or C23:0), which is typically absent or at very low levels in most biological systems, can be used as an alternative. nih.gov

Bioinformatics and Data Interpretation in Lipidomics Research

Modern lipidomics studies, which may analyze hundreds of different lipid species across numerous samples, generate vast and complex datasets. youtube.com Bioinformatics and specialized software tools are therefore essential for processing this data, identifying lipids, performing statistical analysis, and interpreting the biological significance of the findings. nih.govmetwarebio.comcreative-proteomics.com

The data analysis workflow typically involves several stages:

Data Processing: Raw data from the mass spectrometer (e.g., in mzML format) is processed to detect peaks, align them across different samples, and perform normalization. nih.govnih.gov Software such as MS-DIAL, MZmine, and XCMS are commonly used for these initial steps. nih.govcreative-proteomics.com

Lipid Identification: Processed features (characterized by their mass-to-charge ratio and retention time) are identified by matching their mass and fragmentation spectra (if available) against spectral libraries and databases. The LIPID MAPS database is a primary resource for this, providing comprehensive information on lipid structures, nomenclature, and classification. nih.govmetwarebio.comcreative-proteomics.com

Pathway and Enrichment Analysis: To understand the biological context of the observed changes in lipid levels, pathway analysis tools are used. These tools map the identified lipids onto known metabolic pathways (e.g., from the Kyoto Encyclopedia of Genes and Genomes - KEGG) to determine which pathways are significantly altered. metwarebio.com Lipid set enrichment analysis can also identify common properties (e.g., fatty acid chain length or degree of unsaturation) that are significantly changed within the dataset. youtube.comclipidomics.com

For research involving this compound, these bioinformatics tools would be critical for placing its quantification within the broader context of the lipidome, identifying co-regulated lipids, and generating hypotheses about its metabolic role and significance in the biological system under investigation.

Future Research Directions and Applications in Basic Science

Elucidation of Novel Biosynthetic Enzymes and Genetic Determinants

The metabolic pathway leading to the synthesis of tetracosa-9,15-dienoic acid is currently not well defined. A primary focus of future research will be the identification and characterization of the specific enzymes responsible for its creation. In mammals, the biosynthesis of VLCFAs occurs in the endoplasmic reticulum and involves a family of enzymes known as fatty acid elongases (ELOVLs). nih.govoup.com Research will likely concentrate on identifying the specific ELOVL elongases and desaturases that produce this particular dienoic acid. Pinpointing the genes that code for these enzymes will be a crucial step. Advances in genomics and transcriptomics in organisms known to produce this fatty acid will be instrumental in identifying candidate genes. mdpi.com Once identified, these genes can be expressed in model organisms to confirm their function and to study the enzyme kinetics and substrate specificity.

| Research Step | Objective | Key Methodologies |

| Enzyme Identification | Isolate and identify the elongase(s) and desaturase(s) involved in the synthesis of this compound. | Proteomics, Enzyme Assays |

| Gene Identification | Pinpoint the specific genes encoding the biosynthetic enzymes. | Genomics, Transcriptomics, Gene Cloning |

| Functional Characterization | Confirm the function of identified genes and enzymes. | Heterologous Expression in Model Organisms (e.g., yeast) |

Advanced Mechanistic Studies of Cellular Interactions

The cellular roles of this compound are largely unknown. As a VLCFA, it is likely incorporated into cellular membranes, where it could significantly influence membrane properties. nih.gov Future studies will need to investigate how this fatty acid affects membrane fluidity, thickness, and the formation of lipid rafts. The unusual placement of its double bonds may impart unique structural properties to the membranes it inhabits. nih.gov Advanced techniques such as solid-state NMR and cryo-electron microscopy on model membranes containing this compound will provide insights into its structural effects. Furthermore, research should explore its potential role as a signaling molecule or as a precursor to other bioactive lipids.

Development of Engineered Biological Systems for Research Production

To facilitate in-depth study, a reliable and scalable source of this compound is necessary. Chemical synthesis of such a specific fatty acid can be complex and costly. Therefore, a significant area of future research will be the development of engineered biological systems for its production. nih.gov Once the biosynthetic genes are identified, they can be introduced into microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.govresearchgate.net Metabolic engineering strategies can then be employed to optimize the production pathway, increase yields, and minimize the formation of unwanted byproducts. nih.govresearchgate.netnih.gov The development of such microbial cell factories will be a critical enabler for future research into the biological activities and potential applications of this fatty acid.

Integration with Multi-omics Data for Systems-Level Understanding

To gain a holistic understanding of the role of this compound within an organism, a systems biology approach is required. This involves integrating data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.com By analyzing how the levels of this fatty acid correlate with changes in gene expression, protein abundance, and other metabolites, researchers can begin to build a comprehensive picture of its physiological functions and regulatory networks. researchgate.net This multi-omics approach can help to uncover novel biological pathways influenced by this compound and may reveal its involvement in various cellular processes.

| Omics Level | Data Generated | Potential Insights |

| Genomics | DNA sequence | Identification of biosynthetic genes and regulatory elements. |

| Transcriptomics | RNA levels | Understanding the regulation of biosynthetic gene expression. |

| Proteomics | Protein abundance | Quantifying the levels of biosynthetic enzymes. |

| Metabolomics | Metabolite profiles | Correlating this compound levels with other metabolites. |

Exploration of Stereochemistry and Positional Isomerism in Biological Activity

The biological activity of fatty acids can be profoundly influenced by their stereochemistry (the 3D arrangement of atoms) and the precise location of their double bonds (positional isomerism). nih.govmdpi.com Future research must investigate the different potential stereoisomers of this compound and how these variations affect their biological function. It is crucial to determine if only one specific isomer is biologically active and to understand the structure-activity relationship. nih.gov This will involve the chemical synthesis of various isomers and subsequent testing in biological assays to compare their effects on cellular processes. Such studies are fundamental to understanding the specific molecular interactions that underpin the biological activity of this fatty acid.

Q & A

Q. Table 1. Comparative Analysis of Isolation Techniques for this compound

Q. Table 2. Common Contradictions in Bioactivity Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.